molecular formula C12H24N2O B7565084 2-(azocan-1-yl)-N-propan-2-ylacetamide

2-(azocan-1-yl)-N-propan-2-ylacetamide

Cat. No. B7565084
M. Wt: 212.33 g/mol
InChI Key: TWCHWHCCFCYXPH-UHFFFAOYSA-N
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Description

2-(azocan-1-yl)-N-propan-2-ylacetamide, also known as AZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of azo compound that contains a nitrogen-nitrogen double bond. The unique chemical structure of AZD makes it an interesting compound to study, and researchers have been exploring its synthesis, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to involve the release of nitrogen gas upon exposure to light. This release of gas can cause changes in the local environment, such as changes in pH or temperature, which can affect cellular processes.
Biochemical and Physiological Effects:
2-(azocan-1-yl)-N-propan-2-ylacetamide has been shown to have minimal toxicity and is generally well-tolerated by cells and tissues. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that 2-(azocan-1-yl)-N-propan-2-ylacetamide may have anti-inflammatory and anti-cancer properties, but more research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(azocan-1-yl)-N-propan-2-ylacetamide in lab experiments is its unique chemical structure, which can allow for precise control over its release and effects. However, one limitation is that 2-(azocan-1-yl)-N-propan-2-ylacetamide is sensitive to light and may require special handling to prevent premature release of nitrogen gas.

Future Directions

There are many potential future directions for research involving 2-(azocan-1-yl)-N-propan-2-ylacetamide. One area of interest is the development of new drug delivery systems using 2-(azocan-1-yl)-N-propan-2-ylacetamide as a carrier. Another area of interest is the use of 2-(azocan-1-yl)-N-propan-2-ylacetamide in tissue engineering to promote the growth of specific types of cells or tissues. Additionally, more research is needed to fully understand the mechanism of action of 2-(azocan-1-yl)-N-propan-2-ylacetamide and its effects on biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-(azocan-1-yl)-N-propan-2-ylacetamide involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride to form the intermediate 2-acetamido-2-methyl-1-propanol. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N-isopropylacrylamide to form the final product, 2-(azocan-1-yl)-N-propan-2-ylacetamide.

Scientific Research Applications

2-(azocan-1-yl)-N-propan-2-ylacetamide has been used in various scientific research applications, including drug delivery, bioimaging, and tissue engineering. As a drug delivery agent, 2-(azocan-1-yl)-N-propan-2-ylacetamide has been shown to be effective in delivering drugs to specific cells or tissues. In bioimaging, 2-(azocan-1-yl)-N-propan-2-ylacetamide has been used as a contrast agent to enhance the visibility of certain tissues or cells. In tissue engineering, 2-(azocan-1-yl)-N-propan-2-ylacetamide has been used as a scaffold material to promote cell growth and tissue regeneration.

properties

IUPAC Name

2-(azocan-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11(2)13-12(15)10-14-8-6-4-3-5-7-9-14/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCHWHCCFCYXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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